Rogletimide

Catalog No.
S541767
CAS No.
92788-10-8
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rogletimide

CAS Number

92788-10-8

Product Name

Rogletimide

IUPAC Name

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)

InChI Key

QXKJWHWUDVQATH-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Solubility

Soluble in DMSO

Synonyms

2-ethyl-2-(4-pyridyl)glutarimide, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, 3-PYG, pyridoglutethimide, rogletimide, rogletimide, (+-)-isomer

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=NC=C2

Description

The exact mass of the compound Rogletimide is 218.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619778. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Glutethimide - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In Vitro Studies

Rogletimide has been studied in cell cultures to understand its potential effects. One area of research has focused on its ability to inhibit an enzyme called aromatase. Aromatase is responsible for converting testosterone to estradiol, a type of estrogen []. By inhibiting this enzyme, rogletimide may reduce estrogen levels in cells.

These studies are conducted in a controlled laboratory environment and may not necessarily reflect how rogletimide would behave in a living organism.

Animal Studies

Rogletimide has also been investigated in animal models. These studies have explored its effects on various outcomes, including:

  • Hormone levels []
  • Tumor growth

Rogletimide, also known as pyridoglutethimide, is a chemical compound that was primarily developed as a selective aromatase inhibitor. It is structurally related to glutethimide, a sedative and hypnotic drug, but Rogletimide does not exhibit significant sedative-hypnotic effects. The compound was investigated for its potential application in treating breast cancer due to its ability to inhibit the enzyme aromatase, which plays a crucial role in estrogen biosynthesis .

  • Oxidation: The compound can be oxidized to form various derivatives.
  • Reduction: Under specific conditions, Rogletimide can be reduced to yield different forms.
  • Substitution: It can participate in substitution reactions, particularly involving the pyridine ring.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Rogletimide's primary biological activity is as a selective aromatase inhibitor. This mechanism makes it potentially useful in the treatment of estrogen-dependent cancers, such as breast cancer. While it has shown promise in preclinical studies, its lower potency compared to other aromatase inhibitors has limited its clinical application. Research indicates that Rogletimide may have fewer side effects than other similar drugs .

The synthesis of Rogletimide involves several key steps:

  • Base-Catalyzed Alkylation: Ethyl 4-pyridylacetate is reacted with iodoethane to produce ethyl 2-(4-pyridyl)butyrate.
  • Conjugate Addition: The carbanion formed from the alkylated product undergoes conjugate addition to acrylamide.
  • Intramolecular Cyclization: The final step involves cyclization to form Rogletimide .

Rogletimide has been primarily investigated for its potential use in oncology, particularly for treating breast cancer. Its role as a selective aromatase inhibitor suggests applications in hormone therapy for estrogen-sensitive tumors. Despite not being marketed, it provides insights into the development of drugs with fewer side effects compared to existing aromatase inhibitors .

Research on Rogletimide has explored its interactions with various biological systems, particularly focusing on its mechanism of action as an aromatase inhibitor. Studies have indicated that while it effectively inhibits estrogen production, it does not significantly affect other hormonal pathways, which could reduce the risk of side effects associated with broader-spectrum inhibitors .

Rogletimide shares similarities with several other aromatase inhibitors. Here is a comparison highlighting its uniqueness:

CompoundMechanism of ActionSedative EffectsPotency
RogletimideSelective aromatase inhibitorNoneLower
AminoglutethimideAromatase inhibitor; also inhibits cholesterol side-chain cleavage enzymeMildHigher
FadrozoleNon-steroidal aromatase inhibitorNoneHigher
LetrozoleNon-steroidal aromatase inhibitorNoneVery high
AnastrozoleNon-steroidal aromatase inhibitorNoneVery high

Rogletimide is unique in that it selectively inhibits aromatase without significant sedative effects or broader hormonal impacts, making it an interesting subject for further research despite its lower potency compared to other inhibitors .

Rogletimide, chemically designated as 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione with the molecular formula C12H14N2O2, represents a significant advancement in the development of aromatase inhibitors [1]. The compound was originally designed as an analog of aminoglutethimide, aimed at achieving selective aromatase inhibition with reduced adverse effects compared to its predecessor [2].

The initial synthetic approaches to Rogletimide faced substantial optimization challenges inherent to the construction of the substituted piperidine-2,6-dione core structure. Early synthetic routes were hampered by difficulties in achieving adequate yields and selectivity, particularly in the formation of the quaternary carbon center bearing both ethyl and pyridyl substituents [3] [4]. The primary challenges encountered during the historical development included regioselectivity issues during cyclization reactions, competing side reactions leading to by-product formation, and the inherent difficulty of introducing the 4-pyridyl substituent with high efficiency [5].

Historical synthesis methods predominantly relied on conventional thermal cyclization approaches, which often resulted in incomplete conversions and required extended reaction times. These early methodologies typically achieved yields ranging from 35-55%, necessitating multiple recrystallization steps for purification, thereby reducing overall synthetic efficiency [6]. The optimization of reaction conditions, including temperature control, solvent selection, and catalyst screening, became critical factors in developing more efficient synthetic protocols.

The development of Rogletimide synthesis was further complicated by the need to control stereochemistry at the quaternary carbon center. Early synthetic attempts often produced racemic mixtures with varying degrees of enantiomeric excess, requiring subsequent resolution procedures to obtain optically pure materials [3] [4]. These challenges prompted extensive investigation into alternative synthetic strategies and the development of more sophisticated methodologies for constructing the complex molecular architecture of Rogletimide.

Enantioselective Synthesis of (R)- and (S)-Rogletimide

The development of enantioselective synthetic methodologies for Rogletimide has been a significant focus of pharmaceutical chemistry research, driven by the potential for differential biological activities between enantiomers. The most notable advancement in this area involves the application of biotransformation techniques utilizing enantioselective esterases for the resolution of racemic precursors [3] [4].

The enantioselective approach centers on the biotransformation of racemic nitrile-ester intermediates, specifically methyl 4-cyano-4-(4-pyridyl)hexanoate derivatives. This methodology employs biocatalysts that preferentially hydrolyze one enantiomer of the racemic substrate to produce optically-enriched ester and the corresponding acid [3]. Two distinct classes of biocatalysts have been identified: those that produce the R-enantiomer of the ester (biocatalysts A) and those that generate the S-enantiomer (biocatalysts B).

Suitable esterase activities for this biotransformation include acylase I from Aspergillus, various lipases such as Rhizopus japonicus lipase, Candida lipases, and pig liver esterase. The biotransformation is typically conducted in aqueous buffer systems at controlled pH values ranging from 6.0 to 7.5, with reaction temperatures maintained between 25-37°C depending on the specific enzyme system employed [3]. The process achieves approximately 50% conversion, yielding both the desired enantiomerically enriched ester and the corresponding acid with high optical purity.

The biotransformation approach offers several advantages over traditional chemical resolution methods, including mild reaction conditions, high enantioselectivity, and environmental compatibility. The process typically achieves enantiomeric excesses exceeding 90% for both the recovered ester and the hydrolyzed acid product [3]. Following biotransformation, the optically enriched intermediates undergo cyclization to form the corresponding enantiomers of Rogletimide through established thermal or base-catalyzed cyclization procedures.

Alternative approaches to enantioselective synthesis include the use of chiral auxiliaries and asymmetric catalysis. However, these methods have generally proven less efficient for Rogletimide synthesis due to the structural complexity of the target molecule and the challenges associated with controlling stereochemistry at the quaternary carbon center [7].

Industrial-Scale Production Feasibility and Yield Limitations

The industrial-scale production of Rogletimide presents significant technical and economic challenges that have limited its commercial development despite its potential therapeutic applications. The compound's synthesis requires sophisticated methodologies that are difficult to scale efficiently while maintaining product quality and economic viability [8].

Current synthetic approaches typically yield Rogletimide in overall yields ranging from 40-65% over multiple synthetic steps, which represents a significant limitation for large-scale production [9]. The multi-step nature of the synthesis, involving the preparation of specialized intermediates and subsequent cyclization reactions, contributes to cumulative yield losses that become particularly problematic at industrial scales.

The piperidine-2,6-dione core structure, while synthetically accessible, requires careful optimization of reaction conditions to achieve consistent results at larger scales. Recent developments in synthetic methodology have demonstrated that piperidine-2,6-diones can be prepared efficiently using potassium tert-butoxide as a promoter in Michael addition and intramolecular nucleophilic substitution processes [9] [8]. These methods have shown promise for kilo-scale synthesis with excellent functional group tolerance, suggesting potential for industrial application.

However, the specific requirements for Rogletimide synthesis, including the installation of the 4-pyridyl substituent and the ethyl group at the quaternary carbon center, introduce additional complexity that has not been fully addressed at industrial scales. The need for specialized starting materials, particularly 4-pyridylacetic acid derivatives, adds to production costs and supply chain complexity [10].

Quality control considerations present another significant challenge for industrial production. The compound's propensity to exist as a racemic mixture necessitates either enantioselective synthesis or efficient resolution procedures, both of which add complexity and cost to the manufacturing process [3] [4]. Additionally, the stability of Rogletimide under various storage and processing conditions requires careful evaluation to ensure product integrity throughout the manufacturing and distribution chain.

Economic feasibility studies have indicated that the current cost of goods for Rogletimide synthesis would be significantly higher than for existing aromatase inhibitors, primarily due to the complex synthetic requirements and relatively low overall yields [11]. This economic disadvantage, combined with the compound's lower potency compared to newer generation aromatase inhibitors, has limited industrial interest in large-scale production development.

Key Intermediates: 4-Pyridylacetic Acid Derivatives and Cyclization Strategies

The synthesis of Rogletimide relies heavily on the efficient preparation and utilization of key intermediates, particularly 4-pyridylacetic acid derivatives, which serve as crucial building blocks for constructing the target molecule's distinctive structural features. These intermediates must be prepared with high purity and in sufficient quantities to support the subsequent synthetic transformations [10].

The primary intermediate in Rogletimide synthesis is the glutarate diester precursor, typically prepared through a multi-step sequence involving 4-pyridylacetic acid derivatives. The initial approach involves the preparation of ethyl 4-cyano-4-(4-pyridyl)hexanoate through alkylation reactions of appropriate pyridyl compounds with ethyl-substituted electrophiles [3]. This intermediate incorporates both the pyridyl moiety and the ethyl substituent that will ultimately occupy the quaternary carbon center in the final product.

Alternative synthetic strategies have explored the use of 4-pyridyl glutarate derivatives prepared through Wittig chemistry and subsequent functionalization. These approaches typically involve the extension of 4-pyridylacetic acid derivatives through carbon-carbon bond-forming reactions, followed by conversion to the corresponding glutarate esters [12]. The glutarate diesters serve as direct precursors to the piperidine-2,6-dione ring system through cyclization reactions.

Cyclization strategies for converting these key intermediates to Rogletimide have evolved considerably, with several distinct approaches demonstrating varying degrees of success. The most commonly employed method involves thermal cyclization of the glutarate diester in the presence of ammonia or ammonium salts at elevated temperatures, typically 180-220°C [9]. This approach, while straightforward, often suffers from incomplete conversion and the formation of undesired by-products.

An alternative cyclization strategy employs the formation of glutaric anhydride intermediates, which subsequently react with ammonia to form the desired piperidine-2,6-dione ring system [9] [8]. This approach offers improved yields and reduced reaction times compared to direct thermal cyclization of the diester. The anhydride intermediate can be prepared through selective hydrolysis of one ester group followed by cyclization with dehydrating agents such as acetic anhydride or phosphorus pentoxide.

Base-catalyzed cyclization procedures have also been investigated, utilizing strong bases such as sodium ethoxide or potassium tert-butoxide to promote intramolecular cyclization of appropriate precursors [9]. These methods often provide better control over reaction conditions and can be conducted at lower temperatures than thermal cyclization approaches.

Recent advances in cyclization methodology have explored the use of microwave-assisted synthesis and flow chemistry techniques to improve reaction efficiency and scalability. Microwave irradiation has been shown to significantly reduce reaction times while maintaining high yields, particularly for the cyclization of glutarate esters to piperidine-2,6-diones [13]. Flow chemistry approaches offer advantages in terms of reaction control and heat management, which are particularly important for the thermal cyclization reactions required in Rogletimide synthesis.

The optimization of cyclization conditions has also focused on solvent selection and the use of catalytic systems to improve reaction efficiency. Protic solvents such as ethanol and isopropanol have shown advantages for certain cyclization reactions, while aprotic solvents like dimethylformamide and dimethyl sulfoxide have proven superior for others, depending on the specific substrate and reaction conditions employed [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

14P4QR28QF

Pharmacology

Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Wikipedia

Rogletimide

Dates

Modify: 2023-08-15
1: Etienne MC, Oster W, Milano G. Development and validation of a chiral high-performance liquid chromatography assay for rogletimide and rogletimide-N-oxide isomers in plasma. Cancer Chemother Pharmacol. 1996;38(4):343-8. PubMed PMID: 8674157.
2: Newton CJ, Mehta A, Dowsett M. The effect of the aromatase inhibitor, rogletimide (pyridoglutethimide), on guinea pig adrenal cell steroidogenesis and placental microsomal aromatase activity: comparison with aminoglutethimide and CGS 16949A. J Steroid Biochem Mol Biol. 1991 Nov;39(5A):723-7. PubMed PMID: 1659868.
3: MacNeill FA, Jones AL, Jacobs S, Lønning PE, Powles TJ, Dowsett M. The influence of aminoglutethimide and its analogue rogletimide on peripheral aromatisation in breast cancer. Br J Cancer. 1992 Oct;66(4):692-7. PubMed PMID: 1419608; PubMed Central PMCID: PMC1977412.
4: McCague R, Rowlands MG. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. J Med Chem. 1992 Oct 2;35(20):3699-704. PubMed PMID: 1433182.
5: van Bakergem E, van der Hoeven RA, Niessen WM, Tjaden UR, van der Greef J, Poon GK, McCague R. On-line continuous-flow dialysis thermospray tandem mass spectrometry for quantitative screening of drugs in plasma: rogletimide. J Chromatogr. 1992 May 15;598(2):189-94. PubMed PMID: 1618979.
6: Feutrie ML, Bonneterre J. [Aromatase inhibitors]. Bull Cancer. 1999 Oct;86(10):821-7. Review. French. PubMed PMID: 10572233.
7: Poon GK, McCague R, Griggs LJ, Jarman M, Lewis IA. Characterisation of metabolites of 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, a potential breast cancer drug. J Chromatogr. 1991 Dec 6;572(1-2):143-57. PubMed PMID: 1818050.
8: Ogbunude PO, Aboul-Enein HY. In vitro inhibition of aromatase by the enantiomers of aminoglutethimide and analogs. Chirality. 1994;6(8):623-6. PubMed PMID: 7857773.
9: Vanden Bossche HV, Moereels H, Koymans LM. Aromatase inhibitors--mechanisms for non-steroidal inhibitors. Breast Cancer Res Treat. 1994;30(1):43-55. Review. PubMed PMID: 7949204.
10: Dowsett M, Lønning PE. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology. Oncology. 1997;54 Suppl 2:11-4. Review. PubMed PMID: 9394854.
11: Kitawaki J, Yamamoto T, Urabe M, Tamura T, Inoue S, Honjo H, Okada H. Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Acta Endocrinol (Copenh). 1990 May;122(5):592-8. PubMed PMID: 2353556.
12: Njar VC, Brodie AM. Comprehensive pharmacology and clinical efficacy of aromatase inhibitors. Drugs. 1999 Aug;58(2):233-55. Review. PubMed PMID: 10473018.
13: Roseman BJ, Buzdar AU, Singletary SE. Use of aromatase inhibitors in postmenopausal women with advanced breast cancer. J Surg Oncol. 1997 Nov;66(3):215-20. Review. PubMed PMID: 9369969.
14: Seago A, Goss PE, Griggs LJ, Jarman M. Pyridoglutethimide [3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione], an analogue of aminoglutethimide. Metabolism and pharmacokinetics. Biochem Pharmacol. 1986 Sep 1;35(17):2911-6. PubMed PMID: 3741481.
15: Dowsett M, MacNeill F, Mehta A, Newton C, Haynes B, Jones A, Jarman M, Lonning P, Powles TJ, Coombes RC. Endocrine, pharmacokinetic and clinical studies of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione ('pyridoglutethimide') in postmenopausal breast cancer patients. Br J Cancer. 1991 Nov;64(5):887-94. PubMed PMID: 1931611; PubMed Central PMCID: PMC1977449.
16: Kelloff GJ, Lubet RA, Lieberman R, Eisenhauer K, Steele VE, Crowell JA, Hawk ET, Boone CW, Sigman CC. Aromatase inhibitors as potential cancer chemopreventives. Cancer Epidemiol Biomarkers Prev. 1998 Jan;7(1):65-78. Review. PubMed PMID: 9456245.
17: Aboul-Enein HY, Serignese V, Minguillón C, Oliveros L. Enantioselective separation of several piperidine-2, 6-diones on a covalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoate chiral selector. Biomed Chromatogr. 1997 Sep-Oct;11(5):303-6. Erratum in: Biomed Chromatogr 1998 Jan-Feb;12(1):45. PubMed PMID: 9376714.
18: Lønning PE, Dowsett M, Powles TJ. Postmenopausal estrogen synthesis and metabolism: alterations caused by aromatase inhibitors used for the treatment of breast cancer. J Steroid Biochem. 1990 Mar;35(3-4):355-66. Review. PubMed PMID: 2139151.
19: Dowsett M. Clinical development of aromatase inhibitors for the treatment of breast and prostate cancer. J Steroid Biochem Mol Biol. 1990 Dec 20;37(6):1037-41. Review. PubMed PMID: 2149504.
20: Yamamoto T, Urabe M, Tamura T, Kitawaki J, Honjo H, Okada H. Antitumor effect of pyridoglutethimide, an aromatase inhibitor, on 7,12-dimethylbenz(a)anthracene-induced mammary tumors of rat. Anticancer Res. 1991 Nov-Dec;11(6):1999-2002. PubMed PMID: 1776832.

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